VJ115

描述

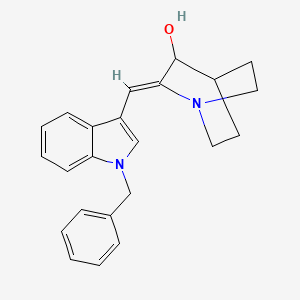

VJ115 是一种新型化学实体,以其抑制酶 ENOX1(一种 NADH 氧化酶)的能力而闻名This compound 对 ENOX1 的抑制会导致肿瘤血管中凋亡的增强,使其成为有前景的癌症治疗候选药物 .

准备方法

VJ115 的合成涉及 (Z)-(+/-)-2-(1-苄基吲哚-3-基亚甲基)-1-氮杂双环[2.2.2]辛烷-3-醇的制备。合成路线通常包括以下步骤:

吲哚衍生物的形成: 这涉及吲哚与苄基氯反应形成 1-苄基吲哚。

缩合反应: 然后将 1-苄基吲哚与适当的醛反应形成吲哚基亚甲基中间体。

环化: 中间体进行环化形成氮杂双环化合物。

化学反应分析

VJ115 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成各种氧化衍生物。

还原: 还原反应可以将 this compound 转换为其还原形式,这些形式可能具有不同的生物活性。

取代: this compound 可以进行取代反应,其中官能团被其他基团取代,可能改变其活性。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

VJ115, also known as (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol, is a chemical entity that has garnered interest for its potential applications in scientific research, particularly in the context of cancer therapy . This compound is known for its ability to inhibit the enzyme ENOX1, a NADH oxidase, which plays a crucial role in tumor angiogenesis .

Scientific Research Applications

This compound has a wide range of applications in scientific research, spanning chemistry, biology, and medicine.

Chemistry this compound is employed as a tool compound to study the inhibition of the NADH oxidase ENOX1 and its effects on cellular processes.

Biology In biological research, this compound is utilized to investigate the role of ENOX1 in endothelial cell function and angiogenesis. Studies have shown that this compound can replicate the effects of shRNA-mediated suppression of ENOX1 in endothelial cell culture models and ENOX1 morphants in zebrafish models .

Medicine this compound holds potential therapeutic applications in cancer treatment due to its ability to inhibit tumor-mediated neo-angiogenesis and enhance apoptosis in tumor vasculature. Research indicates that this compound can increase radiation-induced caspase3-mediated endothelial cell apoptosis and reduce the number and density of tumor microvessels when administered with fractionated X-irradiation . This makes it a promising candidate for inhibiting tumor angiogenesis .

Industry While its industrial applications are still under exploration, this compound's unique properties make it a candidate for developing new therapeutic agents.

Impact on Cytoskeletal Proteins

Proteomic studies have demonstrated that this compound exposure can impact proteins involved in cytoskeletal reorganization . Specifically, ENOX1 activity regulates the expression of cytoskeleton proteins such as lamin A/C and stathmin, which are involved in cell polarization . These findings suggest a mechanistic link between NADH cellular redox and cellular polarization, regulated by ENOX1 activity .

Case Studies

- Inhibition of Tumor Angiogenesis: this compound has been shown to inhibit tumor-driven neoangiogenesis in mouse models . This suggests that this compound-mediated inhibition of ENOX1 activity represents a rational approach for inhibiting tumor angiogenesis .

- Radiosensitization of Tumor Vasculature: Suppression of ENOX1 activity via this compound increased radiation-induced caspase3-mediated endothelial cell apoptosis . The administration of this compound with fractionated x-irradiation significantly reduced the number and density of tumor microvessels, as well as significantly delayed syngeneic and xenograft tumor growth compared to results obtained with radiation alone .

- Impact on Endothelial Cell Function: this compound inhibits the formation of capillary-like structures in endothelial cell culture models . This inhibition is not a consequence of cell death, as demonstrated by plating efficiencies of 70% or greater .

作用机制

VJ115 的作用机制涉及抑制酶 ENOX1(一种 NADH 氧化酶)。通过抑制 ENOX1,this compound 打乱了细胞内 NADH 浓度的调节,导致细胞骨架重组和血管生成发生改变。 这种抑制导致内皮细胞迁移和管状结构形成的抑制,最终损害肿瘤驱动的血管生成 .

相似化合物的比较

VJ115 在其对 ENOX1 的特异性抑制方面是独一无二的。靶向 NADH 氧化酶的类似化合物包括:

阿朴西宁: NADPH 氧化酶的抑制剂,用于研究氧化应激。

DPI(二苯撑碘鎓): 黄素蛋白脱氢酶的通用抑制剂,包括 NADPH 氧化酶。

VAS2870: NADPH 氧化酶的特异性抑制剂。

与这些化合物相比,this compound 对 ENOX1 的特异性及其增强肿瘤血管中凋亡的能力使其成为癌症研究中一种独特而有价值的工具 .

生物活性

VJ115, chemically known as octan-3-ol, is a small molecule that serves as an inhibitor of the enzyme ENOX1 (NADH oxidase). This compound has garnered attention in biomedical research due to its potential applications in inhibiting tumor angiogenesis and modulating endothelial cell function. This article delves into the biological activity of this compound, focusing on its mechanism of action, case studies, and research findings.

This compound exerts its biological effects primarily through the inhibition of ENOX1. This enzyme plays a critical role in regulating intracellular NADH concentrations, which are vital for various cellular processes including energy metabolism and redox balance. By inhibiting ENOX1, this compound disrupts normal cellular functions, leading to significant biological consequences:

- Inhibition of Endothelial Cell Migration : this compound reduces the migration capabilities of endothelial cells, which are crucial for angiogenesis.

- Alteration of Cytoskeletal Dynamics : The compound affects the expression of proteins involved in cytoskeletal reorganization, such as lamin A/C and stathmin, thereby impairing endothelial cell polarization and tubule formation .

- Increased Apoptosis in Tumor Vasculature : this compound has been shown to radiosensitize tumor vasculature by enhancing apoptosis in endothelial cells when combined with radiation therapy .

| Mechanism | Description |

|---|---|

| ENOX1 Inhibition | Suppresses NADH oxidase activity, leading to increased intracellular NADH levels. |

| Endothelial Cell Migration | Reduces migration capabilities essential for angiogenesis. |

| Cytoskeletal Reorganization | Alters expression of cytoskeletal proteins affecting cell shape and function. |

| Tumor Vasculature Apoptosis | Enhances apoptosis in endothelial cells under radiation treatment. |

Research Findings

Several studies have explored the biological activity of this compound in different contexts:

Case Study 1: Inhibition of Tumor Angiogenesis

In a study utilizing a mouse window chamber model, this compound was administered to assess its effects on tumor-driven neoangiogenesis. The results indicated that treatment with this compound significantly reduced both the number and density of tumor microvessels. This was accompanied by a marked delay in tumor growth when compared to controls receiving radiation alone .

Case Study 2: Zebrafish Model

Using zebrafish embryos expressing fluorescent markers for vascular development, researchers found that this compound treatment led to impaired blood circulation and vascularization. Approximately 80% of treated embryos exhibited a failure to express the fluorescent marker eGFP, indicating significant disruption in vascular development . This model highlights the potential developmental toxicity associated with ENOX1 inhibition.

Table 2: Summary of Case Studies Involving this compound

| Study Model | Key Findings |

|---|---|

| Mouse Window Chamber Model | Significant reduction in tumor microvessel density; delayed tumor growth. |

| Zebrafish Embryo Model | Impaired circulation and vascularization; high incidence of marker loss. |

属性

分子式 |

C23H24N2O |

|---|---|

分子量 |

344.4 g/mol |

IUPAC 名称 |

(2Z)-2-[(1-benzylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |

InChI |

InChI=1S/C23H24N2O/c26-23-18-10-12-24(13-11-18)22(23)14-19-16-25(15-17-6-2-1-3-7-17)21-9-5-4-8-20(19)21/h1-9,14,16,18,23,26H,10-13,15H2/b22-14- |

InChI 键 |

QSSJQRUIQVSAQK-HMAPJEAMSA-N |

SMILES |

C1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O |

手性 SMILES |

C1CN\2CCC1C(/C2=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O |

规范 SMILES |

C1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

VJ115, VJ 115, VJ-115 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。